1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydrofuran ring, and a carbamoyl group
Preparation Methods
The synthesis of 1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the tetrahydrofuran ring: This can be done through a ring-closing metathesis reaction, where a diene precursor is cyclized using a ruthenium-based catalyst.
Attachment of the carbamoyl group: This step involves the reaction of an amine with an isocyanate to form the carbamoyl group.
Final assembly: The final step involves the coupling of the cyclopropane and tetrahydrofuran intermediates through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols can replace the existing substituent.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include carboxylic acids, ketones, amines, and substituted carbamoyl derivatives.
Scientific Research Applications
1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar compounds to 1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid include:
Cyclopropane carboxylic acid derivatives: These compounds share the cyclopropane ring structure and have similar reactivity.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and exhibit similar chemical properties.
Carbamoyl compounds: These compounds have the carbamoyl functional group and can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of these three structural elements, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[ethyl(oxolan-2-ylmethyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-2-13(8-9-4-3-7-17-9)10(14)12(5-6-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
InChI Key |
AKENBHZOKAYJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2(CC2)C(=O)O |
Origin of Product |
United States |
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